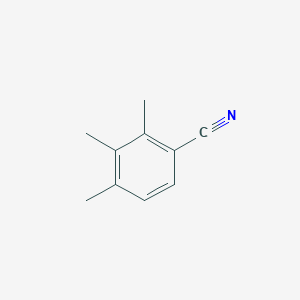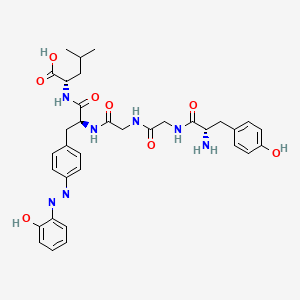
3-Isobutyl-3-phenyl-2-azetidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isobutyl-3-phenyl-2-azetidinone is a compound belonging to the class of azetidinones, which are four-membered lactam rings. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The azetidinone ring is a crucial structural motif in many β-lactam antibiotics, which are widely used to treat bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-3-phenyl-2-azetidinone can be achieved through several methods. One common approach involves the cyclization of Schiff bases derived from aniline and benzaldehyde with diphenylketene in a [2+2] cycloaddition reaction. This method is efficient and yields the desired azetidinone with high purity.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. This approach is straightforward and can be performed under mild reaction conditions, making it suitable for large-scale industrial production.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Isobutyl-3-phenyl-2-azetidinone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzylic position can undergo substitution reactions with halogens using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Corresponding amines.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
3-Isobutyl-3-phenyl-2-azetidinone has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Isobutyl-3-phenyl-2-azetidinone involves the inhibition of enzyme activity by binding to the active site of target enzymes. This binding prevents the enzyme from catalyzing its substrate, thereby disrupting the biochemical pathway. The compound is particularly effective against serine proteases, which play a crucial role in various physiological processes .
Comparaison Avec Des Composés Similaires
3-Isobutyl-3-phenyl-2-azetidinone can be compared with other azetidinone derivatives, such as:
2-Azetidinone: The simplest β-lactam, known for its antibacterial properties.
3-Chloro-2-oxo-1-azetidinecarboxamide: Exhibits significant antimicrobial activity.
Quinoline-based azetidinones: Known for their antimicrobial and antituberculosis activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other azetidinone derivatives.
Propriétés
| 73680-86-1 | |
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
3-(2-methylpropyl)-3-phenylazetidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-10(2)8-13(9-14-12(13)15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,15) |
Clé InChI |
ADKRWAYGCRCYDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1(CNC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







